molecular formula C12H21NO2 B12300524 tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate

tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate

Cat. No.: B12300524
M. Wt: 211.30 g/mol
InChI Key: YPAWFWBEKKCYTR-UHFFFAOYSA-N
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Description

tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate ( 1870325-81-7) is a carbamate-protected bicyclic amine with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . This compound features a bicyclo[4.1.0]heptane scaffold, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules and its utility as a synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for amines, allowing for selective reactions in multi-step synthetic sequences and enhancing the molecule's stability during storage and handling . The rigid, fused ring system of the bicyclo[4.1.0]heptane core can be used to impose conformational constraints in peptide mimetics or to explore structure-activity relationships in drug discovery programs. Researchers value this compound for the development of novel chemical entities, particularly in the synthesis of more complex molecules aimed at probing biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl N-(7-bicyclo[4.1.0]heptanyl)carbamate

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-10-8-6-4-5-7-9(8)10/h8-10H,4-7H2,1-3H3,(H,13,14)

InChI Key

YPAWFWBEKKCYTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The synthesis of tert-butyl bicyclo[4.1.0]heptan-7-ylcarbamate typically involves two primary steps:

  • Construction of the Bicyclo[4.1.0]heptane Core
  • Introduction of the tert-Butyl Carbamate Group

Bicyclo[4.1.0]heptane Core Formation

The norcarane skeleton is often synthesized via cyclopropanation or ring-closing metathesis . Key methods include:

Cyclopropanation of Cyclohexene Derivatives
  • Simmons-Smith Reaction : Cyclohexene derivatives react with diiodomethane and a zinc-copper couple to form the bicyclo[4.1.0]heptane structure.
  • Transition Metal-Catalyzed Cyclopropanation : Rhodium or palladium catalysts enable stereoselective cyclopropanation of alkenes.
Ring-Closing Metathesis (RCM)

Grubbs catalysts facilitate RCM of diene precursors, though this method is less common for strained bicyclic systems.

Introduction of the Carbamate Group

The Boc group is introduced via carbamate coupling or protection of a pre-existing amine :

Boc Protection of a Bicyclic Amine
  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP, triethylamine).
  • Conditions : Dichloromethane or THF at 0–25°C.
  • Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon of Boc anhydride.
Direct Carbamate Formation
  • Coupling Agents : Carbonyldiimidazole (CDI) or phosgene derivatives react with alcohols or amines.

Detailed Synthetic Procedures

Method 1: Cyclopropanation Followed by Boc Protection

Step 1: Synthesis of Bicyclo[4.1.0]heptan-7-amine

  • Starting Material : Cyclohexene oxide.
  • Reagents : Ammonia or ammonium chloride, zinc dust.
  • Procedure :
    • Cyclohexene oxide undergoes ring-opening with ammonia to form a trans-1,2-amino alcohol.
    • Treatment with zinc dust in acetic acid induces cyclopropanation.

Step 2: Boc Protection

  • Reagents : Boc anhydride (1.2 equiv), DMAP (0.1 equiv) in dichloromethane.
  • Yield : 72–85%.

Method 2: Reductive Amination and Cyclization

Step 1: Ketone Intermediate Formation

  • Starting Material : 3-Oxobicyclo[4.1.0]heptane.
  • Reduction : Sodium borohydride (NaBH4) in ethanol reduces the ketone to an alcohol.

Step 2: Amine Generation and Protection

  • Reagents : Ammonium formate, palladium on carbon (hydrogenolysis).
  • Boc Protection : As described in Method 1.

Method 3: Diisobutylaluminium Hydride (DIBAH)-Mediated Reduction

Procedure :

  • Substrate : tert-Butyl (7-oxobicyclo[4.1.0]heptan-2-yl)carbamate.
  • Reduction : DIBAH in toluene at −78°C selectively reduces the ketone to an alcohol.
  • Yield : 68–76%.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar Solvents : THF and DMF improve solubility of intermediates but may hinder cyclopropanation.
  • Low-Temperature Conditions : Critical for minimizing side reactions in Boc protection (e.g., epimerization).

Stereochemical Control

  • Catalyst Choice : Chiral ligands (e.g., BINAP) enhance enantioselectivity in cyclopropanation.
  • Byproduct Mitigation : Column chromatography (SiO2, hexane/ethyl acetate) resolves diastereomers.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclopropanation + Boc 72–85 ≥95 Scalable, minimal byproducts Requires toxic reagents (e.g., Zn)
Reductive Amination 65–78 90–94 Avoids cyclopropanation step Lower stereoselectivity
DIBAH Reduction 68–76 92–96 High selectivity for ketone reduction Sensitive to moisture

Industrial-Scale Considerations

  • Cost Efficiency : Boc anhydride is cost-prohibitive at scale; alternatives like tert-butyl chloroformate are explored.
  • Green Chemistry : Solvent recovery systems and catalytic methods reduce waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name CAS No. Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1870325-81-7 [4.1.0] C₁₂H₂₁NO₂ 211.30 Carbamate at C7
tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride 2682112-63-4 [2.2.1] C₁₁H₂₁ClN₂O₂ 248.75 Hydrochloride salt, aza group at C7
tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 161157-50-2 [4.1.0] C₁₁H₁₉NO₃ 213.28 Oxa (O) at C7, aza (N) at C3
tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate 153789-13-0 [4.1.0] C₁₁H₁₉NO₂ 197.27 Aza group at C7, carboxylate
tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate 2381171-65-7 [2.2.1] C₁₁H₂₀N₂O₂ 220.29 Chiral centers (1R,2R,4S)

Key Observations :

Functional Groups: The hydrochloride salt in C₁₁H₂₁ClN₂O₂ (CAS 2682112-63-4) improves aqueous solubility but requires inert storage conditions . The oxa-aza combination in C₁₁H₁₉NO₃ (CAS 161157-50-2) introduces polarity, likely altering pharmacokinetic profiles .

Molecular Weight: Smaller analogs (e.g., C₁₁H₁₉NO₂, 197.27 g/mol) may exhibit better bioavailability, whereas higher weights (e.g., 248.75 g/mol for hydrochloride salts) could impact membrane permeability .

Physicochemical and Stability Comparisons

Table 2: Stability and Handling Requirements

Compound Name Purity Storage Conditions Special Handling
This compound >95% 2–8°C (short-term), -80°C (long-term) Avoid freeze-thaw cycles; heat to 37°C for solubility
tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride 97% 2–8°C under inert atmosphere Sensitivity to moisture/oxygen
tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate N/A Room temperature (catalog data) No special requirements

Key Findings :

  • The target compound’s stability at 2–8°C without inert conditions contrasts with the hydrochloride derivative’s sensitivity, necessitating stringent handling .
  • Compounds with heteroatoms (e.g., oxa, aza) may exhibit divergent solubility and reactivity, influencing their utility in specific reactions .

Biological Activity

tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO3C_{11}H_{19}NO_3 with a molecular weight of 213.27 g/mol. The compound features a bicyclic framework that contributes to its distinct chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Purity~95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may vary based on starting materials and desired purity levels. The synthetic routes often include the formation of the bicyclic structure followed by carbamate formation through reaction with isocyanates or carbamic acid derivatives.

Biological Activity

Research indicates that compounds related to the bicyclo[4.1.0]heptane structure exhibit various biological activities, including:

  • MCH Receptor Activity : Studies have shown that analogs retain activity at the Melanin-Concentrating Hormone Receptor 1 (MCH R1) while displaying reduced hERG liabilities, which are critical for cardiovascular safety in drug development .
  • Anti-inflammatory Properties : Compounds targeting NF-κB pathways have been investigated for their potential in treating inflammation-related diseases, suggesting that derivatives of bicyclo[4.1.0]heptane may also exhibit similar effects .

Case Studies

  • MCH R1 Antagonists : A study synthesized new analogs of bicyclo[4.1.0]heptane derivatives, demonstrating significant MCH R1 antagonistic activity with reduced side effects, indicating potential for development as therapeutic agents for obesity and metabolic disorders .
  • NF-κB Inhibition : Research into inhibitors of NF-κB has highlighted the importance of structural modifications in enhancing biological efficacy against various inflammatory conditions .

Implications for Drug Development

The unique structural features of this compound suggest that it may serve as a valuable scaffold in drug design, particularly for conditions related to metabolic syndrome and inflammation.

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